2-{4-[(4-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(4-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry
Mechanism of Action
Target of Action
The primary target of the compound 2-{4-[(4-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound this compound interacts with its targets through a process known as transmetalation . In this process, the compound, being a nucleophilic organoboron reagent, is transferred from boron to a transition metal, typically palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium forms a new bond with an electrophilic organic group .
Biochemical Pathways
The compound this compound is involved in the Suzuki–Miyaura coupling pathway . This pathway allows for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis. The downstream effects include the creation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
Like other organoboron compounds, it is expected to have properties that have been tailored for application under specific reaction conditions .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of complex organic compounds. The compound’s action enables the creation of a wide variety of organic compounds with diverse structures and functionalities .
Action Environment
The action of this compound is influenced by several environmental factors. The Suzuki–Miyaura coupling reaction, in which this compound is used, is known for its mild and functional group tolerant reaction conditions . The stability and efficacy of the compound can be affected by factors such as temperature, ph, and the presence of other chemicals . It is also worth noting that this compound is generally considered environmentally benign .
Biochemical Analysis
Biochemical Properties
2-{4-[(4-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is commonly used as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules . This compound interacts with various enzymes and proteins, facilitating the formation of biaryl compounds. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design .
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of various kinases and phosphatases, thereby affecting signal transduction pathways . Additionally, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival . The compound’s ability to interact with cellular proteins and enzymes underscores its potential as a therapeutic agent in cancer and other diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, including enzymes and receptors, through its boron atom, which forms covalent bonds with nucleophilic groups . This binding can lead to enzyme inhibition or activation, depending on the target enzyme. For example, the compound can inhibit proteases by forming a covalent bond with the active site serine residue . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions at the genetic level .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its effectiveness in biochemical assays. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and oxidation over time . In in vivo studies, the compound’s stability and degradation are influenced by the biological environment, which can affect its bioavailability and efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxicity and can effectively modulate biochemical pathways . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and optimizing its use in therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion and active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, it can localize to different cellular compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components . The compound can be directed to specific organelles, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and modulate cellular processes at the subcellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-fluorobenzoyl chloride with phenylboronic acid in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The resulting intermediate is then reacted with pinacol to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Hydroboration: The compound can participate in hydroboration reactions with alkenes and alkynes to form organoboranes.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are used to deprotonate the boronic acid group.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used solvents.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Organoboranes: Formed through hydroboration reactions.
Scientific Research Applications
2-{4-[(4-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors and other bioactive compounds.
Material Science: Utilized in the preparation of advanced materials, including polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A related compound without the fluorophenyl group.
Uniqueness
2-{4-[(4-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the fluorophenyl group, which enhances its reactivity and selectivity in coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules .
Properties
IUPAC Name |
(4-fluorophenyl)-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BFO3/c1-18(2)19(3,4)24-20(23-18)15-9-5-13(6-10-15)17(22)14-7-11-16(21)12-8-14/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQDBJVWOUIWHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.